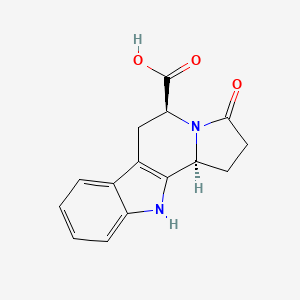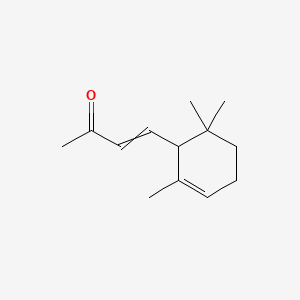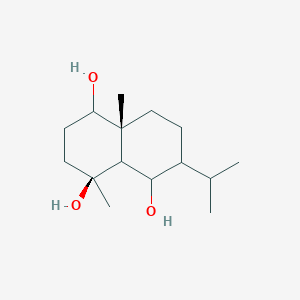
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is a naturally occurring sesquiterpene alcohol Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have complex cyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of acid catalysts or specific sesquiterpene synthases can promote the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plants or fungi, followed by purification processes. Alternatively, biotechnological methods, such as microbial fermentation using genetically engineered microorganisms, can be employed to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Applications De Recherche Scientifique
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating certain biological pathways.
Industry: The compound can be used in the development of new materials or as a natural additive in various products.
Mécanisme D'action
The mechanism of action of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eudesmane: A sesquiterpene with a similar core structure but lacking the hydroxyl groups.
1beta,4beta,6alpha-Trihydroxyeudesmane: A stereoisomer with different spatial arrangement of the hydroxyl groups.
Uniqueness
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct biological activity and potential applications. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H28O3 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
(4S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15-/m0/s1 |
Clé InChI |
SFPWDWLORNWKSK-GBGJHRCWSA-N |
SMILES isomérique |
CC(C)C1CC[C@]2(C(CC[C@](C2C1O)(C)O)O)C |
SMILES canonique |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


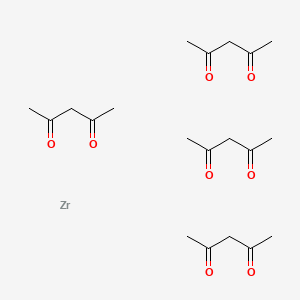
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)

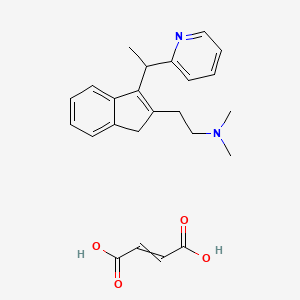
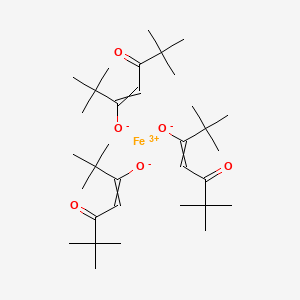
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
